molecular formula C11H14N2O2 B12924530 1-pyrrolidineacetic Acid, 2-(3-pyridinyl)-, (s)- CAS No. 58409-55-5

1-pyrrolidineacetic Acid, 2-(3-pyridinyl)-, (s)-

Cat. No.: B12924530
CAS No.: 58409-55-5
M. Wt: 206.24 g/mol
InChI Key: PCCPWEBTEFDFQP-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-pyrrolidineacetic Acid, 2-(3-pyridinyl)-, (s)- is a compound that belongs to the class of pyrrolidine derivatives. These compounds are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science. The structure of this compound includes a pyrrolidine ring attached to an acetic acid moiety, with a pyridinyl group at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-pyrrolidineacetic Acid, 2-(3-pyridinyl)-, (s)- typically involves the following steps:

    Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors, such as amino acids or amines, under acidic or basic conditions.

    Introduction of the Pyridinyl Group: The pyridinyl group can be introduced via a substitution reaction, where a suitable leaving group on the pyrrolidine ring is replaced by a pyridinyl moiety.

    Acetylation: The final step involves the acetylation of the pyrrolidine ring to form the acetic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

1-pyrrolidineacetic Acid, 2-(3-pyridinyl)-, (s)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.

    Substitution: The pyridinyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

1-pyrrolidineacetic Acid, 2-(3-pyridinyl)-, (s)- has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: It has potential therapeutic applications, particularly in the treatment of neurological disorders and as an anti-inflammatory agent.

    Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of 1-pyrrolidineacetic Acid, 2-(3-pyridinyl)-, (s)- involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation.

Comparison with Similar Compounds

Similar Compounds

    2-oxo-1-pyrrolidine derivatives: These compounds share a similar pyrrolidine ring structure but differ in their functional groups and substituents.

    Pyrrolidine carboxylic acids: These compounds have a carboxylic acid group attached to the pyrrolidine ring, similar to 1-pyrrolidineacetic Acid, 2-(3-pyridinyl)-, (s)-.

Uniqueness

1-pyrrolidineacetic Acid, 2-(3-pyridinyl)-, (s)- is unique due to its specific combination of a pyrrolidine ring, acetic acid moiety, and pyridinyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

58409-55-5

Molecular Formula

C11H14N2O2

Molecular Weight

206.24 g/mol

IUPAC Name

2-[(2S)-2-pyridin-3-ylpyrrolidin-1-yl]acetic acid

InChI

InChI=1S/C11H14N2O2/c14-11(15)8-13-6-2-4-10(13)9-3-1-5-12-7-9/h1,3,5,7,10H,2,4,6,8H2,(H,14,15)/t10-/m0/s1

InChI Key

PCCPWEBTEFDFQP-JTQLQIEISA-N

Isomeric SMILES

C1C[C@H](N(C1)CC(=O)O)C2=CN=CC=C2

Canonical SMILES

C1CC(N(C1)CC(=O)O)C2=CN=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.